molecular formula C8H17ClN2O B6221197 N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride CAS No. 2758000-74-5

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B6221197
CAS No.: 2758000-74-5
M. Wt: 192.7
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Description

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with three methyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carboxamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,4,4-trimethylpyrrolidine-2-carboxylic acid, while reduction may produce N,4,4-trimethylpyrrolidine-2-amine.

Scientific Research Applications

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with proteins and enzymes, affecting their activity. The pyrrolidine ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxamide: Lacks the additional methyl groups, resulting in different chemical properties.

    4,4-dimethylpyrrolidine: Does not contain the carboxamide group, limiting its applications.

    N-methylpyrrolidine-2-carboxamide: Contains only one methyl group, affecting its reactivity and interactions.

Uniqueness

N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is unique due to the presence of three methyl groups and a carboxamide group on the pyrrolidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

CAS No.

2758000-74-5

Molecular Formula

C8H17ClN2O

Molecular Weight

192.7

Purity

95

Origin of Product

United States

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